3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone
Description
Properties
CAS No. |
5395-37-9 |
|---|---|
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[4-(4-aminophenyl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O/c1-14-23-20-5-3-2-4-19(20)21(25)24(14)18-12-8-16(9-13-18)15-6-10-17(22)11-7-15/h2-13H,22H2,1H3 |
InChI Key |
FEVISDADEKHDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-amino-[1,1’-biphenyl]-4-yl)-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amine using a reducing agent such as iron powder or hydrogen gas.
Cyclization to Quinazolinone Core: The final step involves the cyclization of the amino-biphenyl derivative with a suitable reagent, such as formamide, under acidic conditions to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4’-amino-[1,1’-biphenyl]-4-yl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include nitroso, nitro, dihydroquinazolinone, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone family, known for diverse biological activities. It features a quinazolinone core substituted with an aminophenyl group and a methyl group, contributing to its unique chemical properties. The presence of the amino and phenyl groups enhances its potential interaction with various biological targets, making it interesting in medicinal chemistry.
Chemical Information
- IUPAC Name: 3-(4-aminophenyl)-2-methylquinazolin-4-one
- Molecular Formula:
- Molecular Weight: 251.28 g/mol
- CAS Number: 27440-42-2
Potential Applications
The applications of this compound span multiple fields:
- Medicinal Chemistry: Due to its ability to interact with biological targets, this compound is of interest in medicinal chemistry.
- Enzyme Inhibition: In vitro studies have shown that this compound can inhibit specific enzymes linked to bacterial growth and cancer cell proliferation.
- Synthesis of Derivatives: The chemical reactivity of this compound allows for various synthetic transformations, such as diazotization to form diazonium salts, which can then react with active methylene compounds to form hydrazono derivatives. These derivatives can further cyclize under specific conditions, yielding new quinazolinone derivatives.
- Antimicrobial Activity: Compounds sharing structural similarities with this compound, such as 2-Methylquinazolin-4(3H)-one, exhibit antimicrobial activity.
- Anticancer Activity: Similar compounds like 3-Aminoquinazoline show anticancer activity. Some quinazolinone derivatives have been reported to be broad-spectrum antitumor agents .
- Antiviral Activity: Compounds such as 6-Bromo-2-methylquinazolin-4(3H)-one exhibit antiviral activity.
Biological Activities
This compound exhibits a range of biological activities:
- Inhibition of Bacterial Growth: It can inhibit specific enzymes linked to bacterial growth.
- Inhibition of Cancer Cell Proliferation: It can inhibit specific enzymes linked to cancer cell proliferation.
Structural Similarities
Several compounds share structural similarities with this compound, each exhibiting unique properties:
| Compound Name | Biological Activity |
|---|---|
| 2-Methylquinazolin-4(3H)-one | Antimicrobial |
| 3-Aminoquinazoline | Anticancer |
| 6-Bromo-2-methylquinazolin-4(3H)-one | Antiviral |
Mechanism of Action
The mechanism of action of 3-(4’-amino-[1,1’-biphenyl]-4-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The amino group and quinazolinone core allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
Key Observations
- Antibacterial Activity: The 3-[4-(aminophenyl)phenyl] group may enhance binding to bacterial targets (e.g., DD-transpeptidases) compared to methoxy or chloro substituents, as seen in . The aminophenyl group’s electron-donating properties could improve interactions with hydrophobic enzyme pockets.
- Anti-inflammatory Potential: Analogs like 3-(4-bromophenyl)-4(3H)-quinazolinone show 82% inhibition of protein denaturation, suggesting that halogenated or aromatic substituents at position 3 enhance anti-inflammatory effects. The aminophenyl group’s polarity may modulate this activity.
- Pharmacokinetics: Substituents like halogens (e.g., 7-Cl in UR-9825) improve antifungal activity but reduce half-life in mice (t1/2 = 1 hour). The aminophenyl group’s hydrophilicity could influence metabolic stability.
Structure-Activity Relationship (SAR) Trends
Position 3 Modifications: Aromatic Rings: Bulky aryl groups (e.g., 4-methoxyphenyl, 4-chlorostyryl) enhance antibacterial activity by promoting hydrophobic interactions.
Position 2 Modifications :
- Methyl Groups : 2-methyl substitution (as in the target compound) is associated with analgesic activity, likely due to improved metabolic stability.
- Thioether Chains : 2-alkylmercapto groups (e.g., 2-benzylmercapto) enhance antitumor activity (MGI% = 19%).
Pharmacological Profile vs. Key Analogs
Antibacterial Activity
- Compared to 3-(4-chlorostyryl) derivatives (MIC ≥15.625 µg/mL), the aminophenyl group’s reduced steric hindrance might improve penetration into bacterial membranes.
Anti-inflammatory and Antioxidant Activity
- 3-(4-Bromophenyl)-4(3H)-quinazolinone exhibits 82% inhibition of BSA denaturation. The target compound’s aminophenyl group may offer similar efficacy due to its electron-rich aromatic system.
- In antioxidant assays, methylated derivatives (e.g., 3-(4-methylphenyl)-4(3H)-quinazolinone) show higher scavenging activity, suggesting that alkyl groups enhance radical neutralization.
Analgesic Activity
- 2-Methyl-4(3H)-quinazolinone reduces acetic acid-induced writhing by 65%.
Biological Activity
3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone, also known as 3-(4-aminophenyl)-2-methyl-quinazolin-4-one, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, analgesic, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.283 g/mol
- CAS Number : 27440-42-2
1. Anticancer Activity
Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer properties. A study highlighted the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These results indicate that the compound exhibits potent cytotoxicity against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines, suggesting its potential as an anticancer agent .
2. Analgesic Activity
Research has demonstrated that quinazolinone derivatives possess significant analgesic properties. In one study, a series of quinazolinones were evaluated for their analgesic effects using an acetic acid-induced writhing model in mice:
| Compound | Analgesic Activity |
|---|---|
| Compound 1 | Moderate |
| Compound 2 | High |
| Compound 3 | Higher than Aspirin and Indomethacin |
Compound 3 showed superior analgesic activity compared to standard analgesics like Aspirin and Indomethacin, indicating its potential utility in pain management .
3. Anti-inflammatory Activity
The anti-inflammatory effects of quinazolinones have also been documented. One study synthesized various derivatives and assessed their ability to inhibit inflammation:
| Compound | IC50 (µM) |
|---|---|
| Compound A | <50 |
| Compound B | <30 |
These compounds exhibited significant inhibition of pro-inflammatory markers, suggesting that they may serve as effective anti-inflammatory agents .
4. Antimicrobial Activity
Quinazolinone derivatives have shown promising antimicrobial activity against various pathogens. A comprehensive review indicated that several synthesized compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
| Compound Name | Activity Against |
|---|---|
| 3-(benzylidene amino)-2-phenyl quinazoline - 4(3H)-one | Staphylococcus aureus |
| Quinazolin - 4(3H)-ones | Escherichia coli |
The ability of these compounds to combat bacterial infections underscores their potential in developing new antimicrobial therapies .
Case Studies
Several case studies have been conducted to explore the biological activities of quinazolinones:
- Cytotoxicity Study : A series of quinazolinones were tested against various cancer cell lines, revealing dose-dependent cytotoxicity with some compounds achieving IC50 values below 10 µM across multiple cell lines.
- Analgesic Evaluation : In vivo studies demonstrated that certain quinazolinone derivatives significantly reduced pain responses in animal models compared to conventional analgesics.
Q & A
Q. What are the common synthetic routes for 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone?
The compound can be synthesized via multiple pathways:
- Condensation reactions : Reacting 3-amino-2-aryl-4(3H)-quinazolinone with substituted benzaldehydes in ethanol under reflux conditions yields Schiff base derivatives .
- Acylation methods : Using anthranilic acid, acetic anhydride, and primary amines in the presence of nano-TiO₂ as a catalyst forms 3-acylamino derivatives .
- High-temperature synthesis : Phosphorus pentoxide (P₂O₅) mixed with amine hydrochlorides at 180°C facilitates cyclization, as demonstrated for analogous quinazolinones .
Q. How is the structural confirmation of this compound achieved?
- X-ray crystallography : Single-crystal studies provide precise bond lengths, angles, and spatial arrangements (e.g., mean C–C bond length = 0.004 Å in related structures) .
- Spectroscopic analysis : IR confirms functional groups (e.g., C=O at ~1680 cm⁻¹), while ¹H/¹³C NMR identifies proton environments and carbon frameworks .
- Elemental analysis : Validates molecular formula consistency (e.g., C, H, N percentages) .
Q. What biological activities have been reported for this compound and its derivatives?
- Antiviral activity : Derivatives inhibit tobacco mosaic virus (TMV) by upregulating pathogenesis-related proteins (PR-1a and PR-5) via PCR-based assays .
- Antimicrobial effects : Analogues show efficacy against Xanthomonas oryzae (EC₅₀ = 20.09–21.33 µg/mL) and plant pathogens like Gibberella zeae .
- Anti-inflammatory/analgesic properties : Quinazolinones reduce carrageenan-induced edema in rodent models through COX-2 inhibition .
Q. What analytical techniques are critical for characterizing quinazolinone derivatives?
- Chromatography : HPLC or TLC monitors reaction progress and purity.
- Thermal analysis : Melting points (e.g., 241–242°C for 2-phenyl-4(3H)-quinazolinone) confirm crystalline integrity .
- Mass spectrometry : Determines molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do substituent variations impact the biological activity of quinazolinones?
- Position-specific effects : 2-Methyl and 3-aryl groups enhance antiviral activity, while electron-withdrawing substituents (e.g., -CF₃) improve antifungal potency .
- Arylimine side chains : Derivatives with trifluoromethoxy anilino moieties exhibit superior antibacterial activity compared to alkyl-substituted analogues .
- Steric and electronic factors : Bulky groups at the 3-position reduce bioavailability, whereas polar substituents improve solubility and target binding .
Q. What strategies optimize synthesis yields and reaction efficiency?
- Catalyst selection : Nano-TiO₂ accelerates acylation reactions by reducing activation energy .
- Solvent optimization : Ethanol minimizes side reactions in Schiff base formation due to its moderate polarity .
- Temperature control : Maintaining 180°C in P₂O₅-mediated cyclization ensures complete ring closure without decomposition .
Q. How can researchers address discrepancies in reported biological activities across studies?
- Standardize assays : Use consistent pathogen strains (e.g., TMV U1 strain) and cell lines to minimize variability .
- Control substituent effects : Compare derivatives with identical substituents but varying positions (e.g., 2-methyl vs. 3-methyl) to isolate structural contributions .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between -Cl substituents and anti-inflammatory potency) .
Q. What mechanistic insights explain the antiviral activity of quinazolinones?
- Host-induced resistance : Compound III-31 (from ) activates PR-1a and PR-5 genes, enhancing plant systemic acquired resistance (SAR) against TMV .
- Viral replication inhibition : Real-time PCR shows reduced viral RNA accumulation in treated tissues, suggesting interference with replication machinery .
Q. How are antimicrobial activities evaluated methodologically?
- In vitro assays : Broth microdilution determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- In planta studies : Foliar application on infected crops (e.g., rice blast) assesses field efficacy .
- Time-kill kinetics : Monitors bactericidal/fungicidal effects over 24–72 hours to differentiate static vs. cidal activity .
Q. What computational tools aid in predicting quinazolinone bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
